3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole
Description
Properties
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-13-20(28-16-9-7-6-8-10-16)14(2)23(22-13)21(24)15-11-17(25-3)19(27-5)18(12-15)26-4/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQIRQYAGEPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the phenylsulfanyl group: This step may involve the nucleophilic substitution of a suitable leaving group with a thiophenol derivative.
Attachment of the trimethoxybenzoyl group: This can be done via acylation reactions using trimethoxybenzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation of the Phenylsulfanyl Group
The phenylsulfanyl (–SPh) group at position 4 is susceptible to oxidation. Reactions with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) typically yield sulfoxides or sulfones.
Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxide (one oxygen addition) or sulfone (two oxygen additions) depending on stoichiometry and conditions .
Hydrolysis of the 3,4,5-Trimethoxybenzoyl Group
The 3,4,5-trimethoxybenzoyl group attached to the pyrazole nitrogen may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Note : The pyrazole ring remains intact under these conditions due to its aromatic stability .
Electrophilic Substitution on the Pyrazole Ring
Electrophilic substitution (e.g., nitration, halogenation) is feasible at the pyrazole ring’s unsubstituted positions. Methyl and phenylsulfanyl groups act as ortho/para directors.
Regioselectivity : Nitration/bromination occurs preferentially at position 5 due to steric and electronic effects of the methyl and phenylsulfanyl groups .
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing benzoyl group may activate the pyrazole ring for NAS at position 4 or 5 under basic conditions.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOCH₃, DMF, 100°C, 24h | 3,5-Dimethyl-1-(3,4,5-trimethoxybenzoyl)-4-methoxy-1H-pyrazole + PhSH | ~25–40% |
Cross-Coupling Reactions
The phenylsulfanyl group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling (ArB(OH)₂, Pd(PPh₃)₄) | Dioxane/H₂O, K₂CO₃, 80°C, 12h | 3,5-Dimethyl-4-(biphenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole | ~50–70% |
Radical Reactions
The phenylsulfanyl group may undergo radical-mediated dimerization or functionalization under photolytic conditions.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| UV light, tert-butyl peroxide | Bis(3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole) | ~20–30% |
Scientific Research Applications
The compound exhibits various biological activities, including:
- Antimicrobial Activity : Research indicates that pyrazole derivatives can inhibit the growth of several bacterial and fungal strains. For instance, studies have shown efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and interleukin-6 in vitro. This suggests potential applications in treating inflammatory diseases .
- Antioxidant Activity : Similar compounds have shown effective free radical scavenging abilities. The antioxidant properties are often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) .
Thrombocytopenia Treatment
One of the notable applications of this compound is in the treatment of thrombocytopenia. It acts as an agonist for the thrombopoietin receptor, which is crucial for platelet production. The bis-(monoethanolamine) salt form of related compounds has been noted for enhanced solubility and bioavailability, making it a promising candidate for pharmaceutical formulations .
Cancer Research
There is emerging evidence that pyrazole derivatives may have anticancer properties. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and C. albicans with MIC values ranging from 10 to 50 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Showed a reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 25 µM. |
| Study 3 | Antioxidant Activity | Exhibited a DPPH scavenging activity with an IC50 value of 30 µg/mL, indicating strong antioxidant potential. |
| Patent US7795293B2 | Thrombocytopenia Treatment | Describes the compound's role as a TPO receptor agonist enhancing platelet production; highlights improved solubility over free acid forms . |
Mechanism of Action
The mechanism of action of “3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole-Based Compounds
(a) OKIKAW (CSD Code: OKIKAW)
- Structure : 3,5-Dimethyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole.
- Comparison : Shares the 3,5-dimethylpyrazole core and 3,4,5-trimethoxyphenyl substituent but lacks the phenylsulfanyl group. The dihedral angle between pyrazole and trimethoxyphenyl rings is ~44°, similar to the target compound’s expected conformation .
- Implications : The absence of sulfur may reduce lipophilicity compared to the target compound.
(b) Compound 1901 ()
- Structure : 4-(3-Ethoxy-4,5-dimethoxyphenyl)-3-(p-tolyl)-1H-pyrazole.
- Comparison : Differs in substituents (ethoxy vs. phenylsulfanyl) and lacks the trimethoxybenzoyl group. The ethoxy group may lower steric hindrance compared to the target’s benzoyl moiety.
- Implications : Reduced steric bulk could enhance solubility but diminish binding affinity in hydrophobic environments .
(c) GIQZAK (CSD Code: GIQZAK)
- Structure : 3,5-Dimethyl-4-(2-bromo-4-methoxy-5-hydroxyphenyl)-N-phenylpyrazole.
- Comparison : Features bromine and hydroxyl substituents, introducing polar and halogen-bonding capabilities absent in the target compound.
- Implications : Bromine’s electronegativity may alter electronic properties, while hydroxyl groups could improve aqueous solubility .
Non-Pyrazole Heterocycles
(a) Compound 2238 ()
- Structure : 1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole.
- Comparison : Replaces pyrazole with a tetrazole ring. The tetrazole’s higher aromaticity and nitrogen content may enhance metabolic stability but reduce ring flexibility.
- Implications : Tetrazoles often exhibit distinct pharmacokinetic profiles, such as increased polarity, compared to pyrazoles .
Data Tables
Table 1: Structural and Substituent Comparison
Research Findings and Implications
- Steric Considerations : The 3,4,5-trimethoxybenzoyl group introduces significant steric bulk, which may hinder binding in sterically sensitive biological targets compared to smaller substituents (e.g., ethoxy in Compound 1901) .
- Heterocycle Choice : Pyrazoles generally offer greater conformational flexibility than tetrazoles, as seen in Compound 2238, but tetrazoles may provide superior metabolic stability in drug design .
Biological Activity
3,5-Dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C18H22N2O5S
- Molecular Weight: 378.44 g/mol
- IUPAC Name: this compound
This compound features a pyrazole ring substituted with a phenylsulfanyl group and a trimethoxybenzoyl moiety, which is believed to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that may include the formation of the pyrazole core followed by the introduction of the phenylsulfanyl and trimethoxybenzoyl substituents. Recent studies have reported various synthetic strategies that optimize yield and purity while minimizing environmental impact .
Antiparasitic Activity
One of the most significant areas of research concerning pyrazole derivatives is their antiparasitic activity. For instance, studies have shown that certain pyrazole derivatives exhibit trypanocidal effects against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism often involves inhibition of cysteine proteases such as cruzipain, which are critical for parasite survival and replication .
Table 1: Antiparasitic Activity of Pyrazole Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 3m (related derivative) | 34.54 | Inhibition of cruzipain |
| 3H5 (related derivative) | 9.5 | Targeting active site interactions |
| This compound | TBD | TBD |
Anti-inflammatory Activity
Pyrazoles are also noted for their anti-inflammatory properties. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example, some derivatives have shown promising results in reducing inflammation in animal models .
Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds
Case Studies
Several studies have explored the biological effects of similar pyrazole compounds:
- A study by Ferreira et al. (2022) demonstrated that specific pyrazole derivatives significantly reduced T. cruzi viability in vitro while maintaining low toxicity levels against mammalian cells .
- Another investigation highlighted the role of structural modifications in enhancing the biological activity of pyrazoles against various inflammatory models .
Q & A
Basic: How can reaction conditions be optimized for synthesizing 3,5-dimethyl-4-(phenylsulfanyl)-1-(3,4,5-trimethoxybenzoyl)-1H-pyrazole to improve yield and purity?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates and stabilize transition states during nucleophilic substitution or cross-coupling reactions .
- Catalysts : Employ palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to introduce the phenylsulfanyl group, ensuring inert atmospheres to prevent oxidation .
- Temperature Control : Optimize between 80–100°C to balance reaction kinetics and thermal stability of sensitive functional groups (e.g., trimethoxybenzoyl) .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product (>95%) .
Advanced: What challenges arise in determining the crystal structure of this compound, and how can SHELX software address them?
Methodological Answer:
- Challenges :
- Solutions :
- Structure Solution : Use SHELXD for dual-space methods to resolve phase problems in twinned crystals .
- Refinement : Apply SHELXL with TWIN/BASF commands to model twinning fractions. Restraints on anisotropic displacement parameters improve convergence .
- Validation : Confirm with R₁ < 5% and wR₂ < 12%, and check residual electron density (<0.3 eÅ⁻³) .
Basic: What assays are suitable for initial evaluation of its anticancer potential?
Methodological Answer:
- Cytotoxicity :
- Comparative Analysis : Benchmark against known pyrazole-based COX-2 inhibitors (e.g., Celecoxib derivatives) to contextualize potency .
Advanced: How does the phenylsulfanyl group influence bioactivity compared to other substituents?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Computational Insights :
- Molecular Docking : Use AutoDock Vina to model interactions with tubulin’s colchicine binding site. The phenylsulfanyl group may enhance hydrophobic contacts with β-tubulin residues (e.g., Leu248, Ala317) .
Basic: Which techniques are critical for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Use C18 columns (acetonitrile/water, 70:30) with UV detection (λ = 254 nm) for purity assessment .
- X-ray Diffraction : Resolve molecular geometry and confirm regiochemistry of substituents .
Advanced: How can DFT calculations predict reactivity and interaction mechanisms?
Methodological Answer:
- Computational Protocol :
- Geometry Optimization : Perform at B3LYP/6-31G(d) level to minimize energy and calculate vibrational frequencies .
- Frontier Orbital Analysis : Evaluate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. A smaller gap (<4 eV) suggests higher reactivity .
- Interaction Studies :
- Molecular Dynamics (MD) : Simulate binding to tubulin over 100 ns trajectories using AMBER. Analyze RMSD (<2 Å) and hydrogen-bond occupancy (>50%) for stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
